molecular formula C25H28O3 B061942 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) CAS No. 184355-68-8

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Cat. No.: B061942
CAS No.: 184355-68-8
M. Wt: 376.5 g/mol
InChI Key: CLAQXRONBVEWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is an organic compound characterized by the presence of benzene rings, methyl groups, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,3,6-trimethylphenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQXRONBVEWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619616
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184355-68-8
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.